molecular formula C14H13N5O2S B2718156 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034251-94-8

3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2718156
CAS No.: 2034251-94-8
M. Wt: 315.35
InChI Key: VRWGJMVHLIPOLU-UHFFFAOYSA-N
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Description

3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034251-94-8) is a chemical compound with the molecular formula C14H13N5O2S and a molecular weight of 315.35 g/mol . This reagent features a hybrid structure incorporating two privileged scaffolds in medicinal chemistry: a pyrazine ring and a 2-methylthiazole moiety. The pyrazine core is a significant heterocycle in drug discovery, particularly in the development of small molecule kinase inhibitors . Several potent, selective, and orally active kinase inhibitors based on pyrazine have progressed into clinical trials, demonstrating the value of this scaffold in targeting enzymes for various diseases . Simultaneously, the thiazole ring is a versatile heterocycle found in a wide range of biologically active agents and approved drugs, contributing to diverse therapeutic potentials . This combination makes the compound a valuable chemical tool for researchers exploring new therapeutic agents, especially in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. The compound is supplied with high purity for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-18-12(8-22-9)14(20)19-5-2-10(7-19)21-13-11(6-15)16-3-4-17-13/h3-4,8,10H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWGJMVHLIPOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and thiazole intermediates, followed by their coupling with the pyrazine ring. Common synthetic routes include:

    Formation of Pyrrolidine Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.

    Thiazole Intermediate Synthesis: The thiazole ring is synthesized through cyclization reactions involving thioamides and α-haloketones.

    Coupling Reactions: The final step involves coupling the pyrrolidine and thiazole intermediates with the pyrazine ring using reagents such as coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazine, pyrrolidine, or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • Derivatives of pyrazine and thiazole are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting that 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may possess similar effects .

2. Anticancer Potential

  • Pyrazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with pyrazine rings can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action often involves the modulation of cellular signaling pathways .

3. Anti-inflammatory Effects

  • The presence of thiazole and pyrrolidine rings has been associated with anti-inflammatory activity. Compounds that share structural similarities have been reported to reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .

Synthetic Routes

The synthesis of 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrrolidine Intermediate
    • Cyclization of appropriate precursors under acidic or basic conditions to create the pyrrolidine structure.
  • Synthesis of Thiazole Ring
    • This involves cyclization reactions using thioamides and α-haloketones to form the thiazole moiety.
  • Coupling Reactions
    • The final step involves coupling the synthesized intermediates with the pyrazine ring using reagents such as coupling agents or catalysts under controlled conditions .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of various pyrazine derivatives, it was found that compounds structurally similar to 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional group positioning in enhancing antibacterial activity .

Case Study 2: Anticancer Mechanism Exploration

Research focused on a series of pyrazine derivatives demonstrated their ability to trigger apoptosis in human cancer cell lines. The study utilized flow cytometry and Western blotting techniques to assess cell viability and apoptosis markers, revealing that compounds with structural similarities to 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile effectively modulated key signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Core Backbone and Functional Group Variations

The compound belongs to the pyrazine-carbonitrile family, which is widely explored for biological activity. Key analogs include:

Compound Name Substituent Molecular Formula Key Features Source
Target Compound 2-Methylthiazole-4-carbonyl-pyrrolidinyloxy Not explicitly provided Combines thiazole (electron-rich) with pyrrolidine (conformational flexibility)
BK67247 () Cyclopropanesulfonyl-pyrrolidinyloxy C₁₂H₁₄N₄O₃S Sulfonyl group enhances polarity; potential protease inhibition
3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile () Trifluoromethylpyridine-carbonyl C₁₆H₁₂F₃N₅O₂ Electron-withdrawing CF₃ group improves metabolic stability

Key Observations :

  • The 2-methylthiazole group in the target compound may enhance π-π stacking interactions in biological targets compared to sulfonyl (BK67247) or trifluoromethylpyridine () substituents.

Physicochemical Properties

Molecular Weight and Polarity

  • Target Compound : Estimated molecular weight ~350–370 g/mol (based on analogs in ).
  • LogP Comparison :
    • The 2-methylthiazole group (moderate lipophilicity) likely results in a higher LogP than BK67247 (polar sulfonyl group) but lower than the trifluoromethylpyridine analog (strongly hydrophobic CF₃) .

Crystallography and Conformation

  • Pyrrolidine puckering : defines puckering coordinates for five-membered rings, suggesting the pyrrolidine in the target compound may adopt a twist conformation to minimize steric hindrance between the thiazole and pyrazine moieties .
  • Validation : Structural validation methods () ensure accuracy in crystallographic data for analogs, which is critical for structure-activity relationship (SAR) studies .

Potential Targets

  • MAO-B Inhibition: Thiazole-containing compounds () exhibit selective monoamine oxidase-B (MAO-B) inhibition, suggesting the target compound may share this activity .
  • Agrochemical Use : Pyrazine-carbonitriles like fipronil () are used as pesticides, implying the target compound could have insecticidal properties depending on substituent effects .

Selectivity and Efficacy

  • The 2-methylthiazole group may improve selectivity for cysteine protease targets compared to triazole-based compounds (), which often interact with metalloenzymes .
  • Cytotoxicity : Sulfonyl analogs (e.g., BK67247) may exhibit lower cytotoxicity than halogenated derivatives () due to reduced electrophilicity .

Biological Activity

3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, a compound with a complex structure featuring a pyrazine ring, pyrrolidine ring, and thiazole ring, has garnered significant interest in medicinal chemistry. This article explores its biological activities, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrrolidine moieties exhibit notable antimicrobial activity. In a study evaluating various thiazole derivatives, compounds similar to 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values of related compounds were reported to be as low as 7.8 µg/mL against Staphylococcus aureus and E. coli, which is comparable to standard antibiotics like oxytetracycline .

Antiviral Activity

The compound's structural features suggest potential activity against viral infections. A study focusing on HIV protease inhibitors highlighted the importance of similar structural motifs in developing effective antiviral agents . While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promise in inhibiting viral replication.

Anticancer Potential

The anticancer properties of pyrrolidine and thiazole derivatives have been well-documented. Compounds with similar configurations have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigations into the specific pathways affected by 3-((1-(2-Methylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are warranted to elucidate its potential as an anticancer agent.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It may bind to receptors involved in cellular signaling pathways, altering physiological responses.

Understanding these interactions requires further biochemical studies to pinpoint exact targets and mechanisms.

Research Findings and Case Studies

StudyFindings
Identified potential for antimicrobial activity against E. coli and S. aureus.
Explored structure-activity relationships in thiazole derivatives for HIV protease inhibition.
Demonstrated enhanced antibacterial effects compared to traditional antibiotics.
Suggested anticancer properties through apoptosis induction in various cancer cell lines.

Q & A

Basic: What synthetic strategies are employed for constructing the pyrrolidine-oxypyrazine carbonitrile core?

Methodological Answer:
The pyrrolidine-oxypyrazine carbonitrile scaffold can be synthesized via coupling reactions between functionalized pyrrolidine and pyrazine precursors. Key steps include:

  • Pyrrolidine Functionalization : Introduce the 2-methylthiazole-4-carbonyl group via amide coupling under conditions similar to those in (e.g., using trifluoroacetic acid (TFA) and azido(trimethyl)silane for activating intermediates) .
  • Oxy-Linkage Formation : A Mitsunobu reaction or nucleophilic substitution (e.g., SN2) can attach the pyrrolidine oxygen to the pyrazine ring, leveraging hydroxyl-activated intermediates .
  • Cyano Group Installation : Employ cyanation using Pd-catalyzed cross-coupling or direct substitution with cyanide sources (e.g., KCN/CuCN) under controlled temperatures .

Critical Parameters : Monitor reaction progress via TLC (Rf values) and optimize solvent systems (e.g., methylene chloride or ethyl acetate/cyclohexane gradients) for purification .

Advanced: How can regioselective functionalization of the pyrazine ring be achieved?

Methodological Answer:
Regioselectivity in pyrazine functionalization is influenced by:

  • Directing Groups : Use electron-withdrawing substituents (e.g., cyano) to direct electrophilic attacks to specific positions. highlights condensation reactions with aldehydes under acidic conditions (acetic anhydride/sodium acetate) to control regiochemistry .
  • Transition Metal Catalysis : Pd or Cu catalysts enable selective C-H activation. For example, describes hydrazine-mediated cyclization to form pyrazole hybrids, leveraging steric effects .
  • Temperature Control : Lower temperatures (0–50°C) favor kinetic products, as seen in ’s azide-triazole coupling .

Validation : Confirm regiochemistry via 2D NMR (NOESY, HMBC) and X-ray crystallography (as in for analogous structures) .

Basic: What analytical techniques confirm structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR (e.g., δ ~7.5–8.5 ppm for pyrazine protons; δ ~110–150 ppm for carbons in ) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 238.0961 in ) .
  • Infrared Spectroscopy : Detect functional groups (e.g., ν ~2230 cm⁻¹ for C≡N; ν ~1700 cm⁻¹ for carbonyls) .
  • Chromatography : Use HPLC/GC with standards to assess purity (>95%) and TLC for reaction monitoring (e.g., Rf = 0.58 in ) .

Advanced: How to analyze tautomerism/dynamic stereochemistry in the pyrrolidine-thiazole moiety?

Methodological Answer:

  • Variable-Temperature NMR : Probe conformational exchange (e.g., coalescence temperatures for pyrrolidine ring inversion) .
  • X-ray Diffraction : Resolve tautomeric states via crystal structures (e.g., ’s use of single-crystal analysis for pyridylpyrazoles) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for tautomerization, as demonstrated in .

Case Study : For thiazole-pyrrolidine dynamics, compare NOE correlations (NMR) with computed geometries to validate dominant tautomers.

Basic: Optimal solvent/chromatography systems for intermediate purification?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradients like cyclohexane/ethyl acetate (0–35% EA over 25 CVs, as in ) .
  • Dry Loading : Pre-adsorb crude products onto Celite to improve resolution ( : 76% yield after dry load) .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates ( ) .

Troubleshooting : Adjust gradient steepness if Rf values <0.3 indicate poor separation .

Advanced: Integrating computational chemistry to predict kinase inhibition?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model compound binding to kinase ATP pockets (e.g., JAK2 or EGFR). ’s pyrrolopyrazine derivatives suggest scaffold compatibility with kinase active sites .
  • QSAR Modeling : Train models on pyrazine-carbonitrile analogs to correlate substituents (e.g., thiazole size) with IC50 values.
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydrogen-bonding interactions with catalytic lysines.

Validation : Cross-check predictions with enzymatic assays (e.g., kinase-Glo) and SPR-based binding studies.

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